molecular formula C6H9NOS B8659693 3-Amino-4-ethoxythiophene

3-Amino-4-ethoxythiophene

Cat. No.: B8659693
M. Wt: 143.21 g/mol
InChI Key: XIXBIUHLNVEDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-ethoxythiophene is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group at the 3-position and an ethoxy group at the 4-position. Thiophene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The ethoxy substituent in this compound may influence solubility, stability, and intermolecular interactions, making it a valuable intermediate for synthesizing complex molecules like thienopyrimidines or functionalized polymers .

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

4-ethoxythiophen-3-amine

InChI

InChI=1S/C6H9NOS/c1-2-8-6-4-9-3-5(6)7/h3-4H,2,7H2,1H3

InChI Key

XIXBIUHLNVEDNB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CSC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Comparative Data Table

Property 3-Amino-4-ethoxythiophene Compound A Compound B Compound C
Key Substituents 3-NH₂, 4-OCH₂CH₃ 3-Br, 4-CN, 5-SCH₂CO₂Et, 2-CO₂Et 2-NH₂, 3-NHCOCH₂CH₃, 4-CH₃, 5-CO₂Et 2-NH₂, 4-(4-OCH₂CH₃-C₆H₄), 5-CH₃, 3-CO₂Et
Synthesis Method Not explicitly described Sandmeyer reaction from amino precursor Multi-step cyclization/functionalization Gewald or similar thiophene synthesis
Crystal System Not reported Monoclinic (P2₁/c) Not reported Not reported
Biological Activity Intermediate for bioactive compounds Precursor to thienothienopyrimidines Potential medicinal applications Commercial availability suggests drug discovery use
Functional Advantages High reactivity for electrophilic substitution Halogenation readiness for cross-coupling Enhanced solubility for pharmacokinetics Aromatic stability for material design

Key Research Findings

  • Reactivity: The amino group in 3-Amino-4-ethoxythiophene facilitates electrophilic substitution, while the ethoxy group stabilizes intermediates via resonance. This contrasts with Compound A, where bromo and cyano groups direct reactivity toward nucleophilic aromatic substitution .
  • Industrial Relevance: Compound C’s commercial availability highlights the demand for ethoxy-substituted thiophenes, though 3-Amino-4-ethoxythiophene’s simpler structure may offer cost-effective synthesis routes .

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